Lithium hydrogen sulfate (LiHSO4, CAS 13453-86-6) is an inorganic solid acid and alkali metal bisulfate characterized by its low melting point, high aqueous solubility (25.7 g/100 mL at 25 °C), and intrinsic proton-conducting capabilities. Unlike neutral lithium salts, LiHSO4 acts as both a lithium source and a proton donor, undergoing a distinct phase transition at elevated temperatures that facilitates anhydrous protonic diffusion [1]. In industrial and metallurgical contexts, it frequently serves as a low-temperature reactive intermediate, forming a liquid phase at temperatures as low as 120–170 °C [2]. This unique combination of thermal processability and electrochemical activity makes it a highly specialized precursor for medium-temperature polymer electrolyte membranes, advanced glass fluxes, and acid-roasting extraction workflows.
Procurement substitution of lithium hydrogen sulfate (LiHSO4) with the more common neutral salt, lithium sulfate (Li2SO4), fundamentally fails in applications requiring low-temperature liquid phases or proton donation. Li2SO4 is thermally stable up to 845 °C and lacks mobile protons, rendering it inert as an acid catalyst or a proton-conducting membrane additive. Conversely, while other alkali bisulfates like sodium hydrogen sulfate (NaHSO4) or cesium hydrogen sulfate (CsHSO4) offer similar solid-acid protonic conductivity, they introduce foreign alkali cations that disrupt lithium-ion battery electrolyte formulations and alter the refractive indices of specialty lithium glasses [1]. Therefore, LiHSO4 is strictly required when a workflow demands both a highly soluble lithium source and an acidic, low-melting proton donor without introducing non-lithium metal contaminants.
In metallurgical extraction and glass manufacturing, the thermal behavior of the flux is critical. LiHSO4 forms a reactive liquid intermediate at significantly lower temperatures than neutral lithium salts. Experimental thermodynamic models indicate that LiHSO4 melts and forms a liquid phase between 120 °C (293 K) and 170 °C (343 K) [1]. In stark contrast, lithium sulfate (Li2SO4) requires temperatures of 845 °C to melt . This massive ~675 °C reduction in melting point allows LiHSO4 to act as a highly effective, energy-efficient liquid flux during the acid roasting of aluminosilicates like spodumene.
| Evidence Dimension | Melting Point / Liquid Phase Formation Temperature |
| Target Compound Data | 120 °C – 170 °C (exothermic liquid formation) |
| Comparator Or Baseline | Lithium sulfate (Li2SO4): 845 °C |
| Quantified Difference | ~675 °C lower melting point for LiHSO4 |
| Conditions | Standard atmospheric pressure, thermal analysis during acid roasting |
Enables energy-efficient, low-temperature processing in metallurgical extraction and specialty glass manufacturing, drastically reducing thermal overhead.
For medium-temperature fuel cell membranes, inorganic additives must provide high anhydrous proton conductivity. LiHSO4 undergoes a first-order superprotonic phase transition at approximately 389 K (116 °C), which activates fast protonic diffusion through a correlated barrier hopping mechanism[1]. When compared to neutral Li2SO4, which offers zero proton conductivity, or when used alongside benchmark solid acids like CsHSO4, LiHSO4 provides a unique lightweight lithium-based proton conduction pathway[2]. This transition allows polybenzimidazole (PBI) membranes doped with LiHSO4 to maintain high proton conductivity without relying on liquid water.
| Evidence Dimension | Protonic Phase Transition Temperature |
| Target Compound Data | ~389 K (116 °C) triggering fast proton diffusion |
| Comparator Or Baseline | Lithium sulfate (Li2SO4): No protonic conductivity; pure ion conductor at >500 °C |
| Quantified Difference | Activation of anhydrous proton transport at 116 °C vs. none |
| Conditions | Solid-state AC conductivity measurements, variable temperature |
Validates the procurement of LiHSO4 as a functional additive for anhydrous, medium-temperature polymer electrolyte membrane (PEM) fuel cells.
In aqueous electrolyte formulations and chemical synthesis, precursor solubility dictates processability. LiHSO4 exhibits high aqueous solubility, documented at 25.7 g/100 mL at 25 °C . Unlike Li2SO4, which dissolves to form a neutral solution, LiHSO4 dissociates to provide both Li+ ions and highly acidic HSO4- ions, effectively lowering the pH of the system . This dual-ion delivery is critical for single-step processes that require simultaneous lithium doping and acid catalysis, eliminating the need to procure and mix separate lithium salts and sulfuric acid.
| Evidence Dimension | Aqueous Solution pH and Ion Yield |
| Target Compound Data | Yields Li+ and acidic HSO4- (low pH) |
| Comparator Or Baseline | Lithium sulfate (Li2SO4): Yields Li+ and neutral SO4 2- (neutral pH) |
| Quantified Difference | Delivery of 1 molar equivalent of protons per mole of lithium |
| Conditions | Aqueous dissolution at 25 °C |
Streamlines procurement and formulation by acting as a single-source reagent for both lithium introduction and pH reduction in catalytic or electrolytic systems.
Due to its superprotonic phase transition at 116 °C, LiHSO4 is an ideal inorganic additive for doping polybenzimidazole (PBI) membranes. It provides anhydrous proton conductivity in the 100–150 °C operating window where traditional Nafion membranes fail due to dehydration [1].
Exploiting its low melting point (120–170 °C), LiHSO4 is used as a reactive liquid intermediate in the acid roasting of lithium-bearing ores like spodumene. It acts as an energy-efficient flux compared to high-melting neutral salts, accelerating the extraction of lithium [2].
In the production of high-strength specialty glasses, LiHSO4 serves as a dual-purpose flux and lithium source. Its low melting point lowers the overall processing temperature of the glass melt, while its complete thermal decomposition releases volatile sulfur oxides, leaving behind pure lithium oxide integrated into the glass matrix .